2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate 2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate
Brand Name: Vulcanchem
CAS No.: 19318-51-5
VCID: VC21043473
InChI: InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1
SMILES: CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC
Molecular Formula: C16H26O10
Molecular Weight: 378.37 g/mol

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate

CAS No.: 19318-51-5

Cat. No.: VC21043473

Molecular Formula: C16H26O10

Molecular Weight: 378.37 g/mol

* For research use only. Not for human or veterinary use.

2-O,4-O-Dimethyl-D-mannitol 1,3,5,6-tetraacetate - 19318-51-5

Specification

CAS No. 19318-51-5
Molecular Formula C16H26O10
Molecular Weight 378.37 g/mol
IUPAC Name [(2R,3R,4R,5R)-3,5,6-triacetyloxy-2,4-dimethoxyhexyl] acetate
Standard InChI InChI=1S/C16H26O10/c1-9(17)23-7-13(21-5)16(26-12(4)20)15(22-6)14(25-11(3)19)8-24-10(2)18/h13-16H,7-8H2,1-6H3/t13-,14-,15-,16-/m1/s1
Standard InChI Key LYLOENTWFQIZDS-KLHDSHLOSA-N
Isomeric SMILES CC(=O)OC[C@H]([C@H]([C@@H]([C@@H](COC(=O)C)OC(=O)C)OC)OC(=O)C)OC
SMILES CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC
Canonical SMILES CC(=O)OCC(C(C(C(COC(=O)C)OC(=O)C)OC)OC(=O)C)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator